molecular formula C₂₀H₂₅FN₃O₉P B1145066 Sofosbuvir O-Desisopropyl O-Methyl Ester CAS No. 1015255-46-5

Sofosbuvir O-Desisopropyl O-Methyl Ester

Cat. No.: B1145066
CAS No.: 1015255-46-5
M. Wt: 501.4
InChI Key:
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Description

Sofosbuvir O-Desisopropyl O-Methyl Ester: is a chemical compound with the molecular formula C20H25FN3O9P and a molecular weight of 501.40 g/mol . It is an impurity of Sofosbuvir, a well-known antiviral medication used to treat Hepatitis C Virus . This compound is significant in the pharmaceutical industry due to its role in the synthesis and development of antiviral agents.

Mechanism of Action

Target of Action

The primary target of Sofosbuvir O-Desisopropyl O-Methyl Ester is the hepatitis C NS5B protein . This protein is a RNA-dependent RNA polymerase , which is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

This compound is a nucleotide analog . It works by blocking the hepatitis C NS5B protein . The compound is activated in the liver to the triphosphate GS-461203 by hydrolysis of the carboxylate ester by either of the enzymes cathepsin A or carboxylesterase 1, followed by cleaving of the phosphoramidate by the enzyme histidine triad nucleotide-binding protein 1 (HINT1), and subsequent repeated phosphorylation .

Biochemical Pathways

The phosphoramidate moiety of this compound is metabolized to a phosphate group in vivo through a series of chemical and enzymatic reactions . This includes the hydrolysis of the carboxylate ester by either of the enzymes cathepsin A or carboxylesterase 1 .

Pharmacokinetics

The bioavailability of this compound is 92% . It is quickly activated to triphosphate in the body . The elimination half-life of Sofosbuvir is 0.4 hours, and that of the inactive metabolite GS-331007 is 27 hours . The compound is excreted mostly in urine (80%) and feces (14%, mostly as GS-331007) .

Result of Action

The result of the action of this compound is the inhibition of the replication of the Hepatitis C virus . This is due to the blocking of the NS5B protein, which is essential for the transcription of the viral RNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound is taken by mouth , and therefore factors such as the pH of the stomach, the presence of food, and the metabolic state of the liver could potentially influence its action.

Biochemical Analysis

Biochemical Properties

Sofosbuvir O-Desisopropyl O-Methyl Ester plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. This compound interacts with several enzymes and proteins, most notably the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase of the hepatitis C virus. The interaction between this compound and NS5B polymerase results in the incorporation of the active triphosphate form of the compound into the viral RNA, leading to chain termination and inhibition of viral replication . Additionally, this compound may interact with other cellular proteins involved in nucleotide metabolism and transport, further influencing its biochemical activity.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In hepatocytes, the primary target cells for hepatitis C virus infection, this compound inhibits viral replication by interfering with the viral RNA synthesis. This inhibition leads to a reduction in viral load and an improvement in liver function . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in antiviral responses and immune regulation, thereby enhancing the host’s ability to combat viral infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to the active triphosphate form within the cell. This active form is then incorporated into the viral RNA by the NS5B polymerase, leading to premature termination of RNA synthesis . The binding interactions between this compound and the NS5B polymerase are highly specific, ensuring effective inhibition of viral replication. Additionally, this compound may inhibit other enzymes involved in nucleotide metabolism, further contributing to its antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under physiological conditions, maintaining its antiviral activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits viral replication and improves liver function without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and adverse impacts on other organs . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. The primary metabolic route involves the conversion of the compound to its active triphosphate form, which is then incorporated into the viral RNA . This process involves multiple enzymes, including kinases and phosphatases, which facilitate the phosphorylation and dephosphorylation of the compound . Additionally, this compound may interact with other metabolic pathways, influencing the levels of various metabolites and affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its antiviral activity. This compound is transported into cells via specific nucleotide transporters, which facilitate its uptake and intracellular accumulation . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its antiviral effects . The localization and accumulation of the compound within specific tissues, such as the liver, are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with the viral RNA and inhibits its synthesis . Additionally, this compound may be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are crucial for the compound’s antiviral activity and overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir O-Desisopropyl O-Methyl Ester involves multiple steps, including the protection and deprotection of functional groups, phosphorylation, and esterification reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions: Sofosbuvir O-Desisopropyl O-Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Properties

CAS No.

1015255-46-5

Molecular Formula

C₂₀H₂₅FN₃O₉P

Molecular Weight

501.4

Synonyms

PSI 7672

Origin of Product

United States

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